N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide is a compound that features both an isoxazole ring and a furan ring. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Furan is another five-membered aromatic ring containing one oxygen atom. The combination of these two rings in a single molecule can impart unique chemical and biological properties.
Mechanism of Action
Isoxazoles
are a class of organic compounds that contain a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom . They have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, and antidepressant effects . The specific biological activity of an isoxazole derivative can depend on the nature and position of various substituent groups on the isoxazole ring .
Furan derivatives
are another class of organic compounds that have been found to exhibit a wide range of biological and pharmacological properties . Furan-containing compounds have been used as medicines in a number of different disease areas . The specific biological activity of a furan derivative can also depend on the nature and position of various substituent groups on the furan ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the furan ring through a propyl linker. One common method for synthesizing isoxazoles is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Both the isoxazole and furan rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the isoxazole ring can yield isoxazolines.
Scientific Research Applications
N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds containing the isoxazole ring, such as 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles.
Furan Derivatives: Compounds containing the furan ring, such as nitrofurantoin analogues.
Uniqueness
N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide is unique due to the combination of the isoxazole and furan rings in a single molecule. This dual-ring structure can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-11(10-3-5-15-8-10)12-4-1-2-9-6-13-16-7-9/h3,5-8H,1-2,4H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRAPTMTKNHVGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCCCC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.